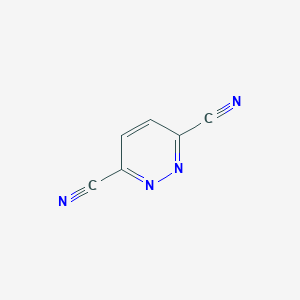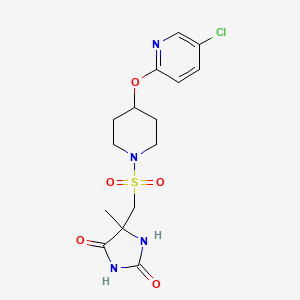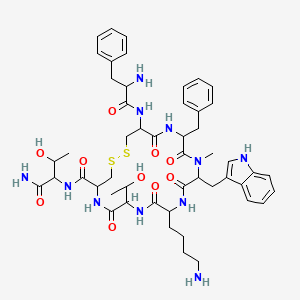
3,6-Pyridazinedicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Pyridazinedicarbonitrile is a solid compound with the chemical formula C6H2N4. It belongs to the class of pyridazine derivatives and contains two cyano groups (-CN) attached to the pyridazine ring. This compound is known for its high thermal stability and is typically found as colorless crystals at room temperature .
Méthodes De Préparation
3,6-Pyridazinedicarbonitrile is generally synthesized through organic synthesis methods. One common synthetic route involves the reaction of 3,6-dicarbomethoxypyridazine with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature, followed by the addition of water and extraction with chloroform. The resulting product is then recrystallized to obtain pure this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,6-Pyridazinedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,6-Pyridazinedicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,6-Pyridazinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with proteins and enzymes, leading to modifications that alter their function. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
3,6-Pyridazinedicarbonitrile can be compared with other pyridazine derivatives such as:
3,6-Dichloropyridazine: This compound has chlorine atoms instead of cyano groups and exhibits different reactivity and applications.
3,6-Dihydroxypyridazine: With hydroxyl groups, this derivative has distinct chemical properties and uses.
3,6-Dicarbomethoxypyridazine: This compound is a precursor in the synthesis of this compound and has its own unique applications.
The uniqueness of this compound lies in its cyano groups, which provide specific reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C6H2N4 |
|---|---|
Poids moléculaire |
130.11 g/mol |
Nom IUPAC |
pyridazine-3,6-dicarbonitrile |
InChI |
InChI=1S/C6H2N4/c7-3-5-1-2-6(4-8)10-9-5/h1-2H |
Clé InChI |
TWVXZCVMVUJDBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)

![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)







